

Synthesis of 3-Hydroxy-3-methylbutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

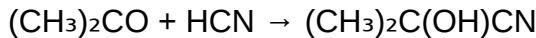
Compound Name: **3-Hydroxy-3-methylbutanenitrile**

Cat. No.: **B077339**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **3-Hydroxy-3-methylbutanenitrile**, a valuable intermediate in various chemical syntheses. The document details the primary synthesis pathway, experimental protocols, and relevant quantitative data.


Introduction

3-Hydroxy-3-methylbutanenitrile, commonly known as acetone cyanohydrin, is an organic compound with the chemical formula C_5H_9NO .^[1] It serves as a key building block in the production of various materials, including methyl methacrylate, the monomer for polymethyl methacrylate (PMMA) plastic.^[2] Its synthesis is a fundamental reaction in organic chemistry, typically involving the nucleophilic addition of a cyanide anion to acetone.

Primary Synthesis Pathway: Nucleophilic Addition of Cyanide to Acetone

The most established and widely used method for synthesizing **3-Hydroxy-3-methylbutanenitrile** is the reaction of acetone with hydrogen cyanide (HCN).^{[3][4]} This reaction is a classic example of a nucleophilic addition to a carbonyl group.

The overall reaction is as follows:

This reaction is typically catalyzed by a base, such as sodium cyanide (NaCN) or potassium cyanide (KCN), which increases the concentration of the cyanide nucleophile (CN⁻).^{[2][5]} The cyanide ion attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a tetrahedral intermediate. This intermediate is then protonated, often by undissociated HCN or upon acidification, to yield the final cyanohydrin product.^{[3][5]}

Industrial production often involves the direct reaction of liquid acetone with liquid hydrogen cyanide in the presence of a basic catalyst.^[6] For laboratory-scale synthesis, procedures often generate hydrogen cyanide in situ from sodium or potassium cyanide and an acid to mitigate the hazards of handling pure HCN.^{[2][7]}

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathway of **3-Hydroxy-3-methylbutanenitrile**.

Parameter	Value	Reference
Yield	77-78%	[6]
Boiling Point	78-82 °C at 15 mmHg	[6]
	114-116 °C at 30 mmHg	
Density	0.959 g/mL at 20 °C	
Refractive Index	n _{20/D} 1.430	
Purity (Assay)	≥97.0% (GC)	

Experimental Protocols

Two common laboratory-scale experimental protocols for the synthesis of **3-Hydroxy-3-methylbutanenitrile** are detailed below.

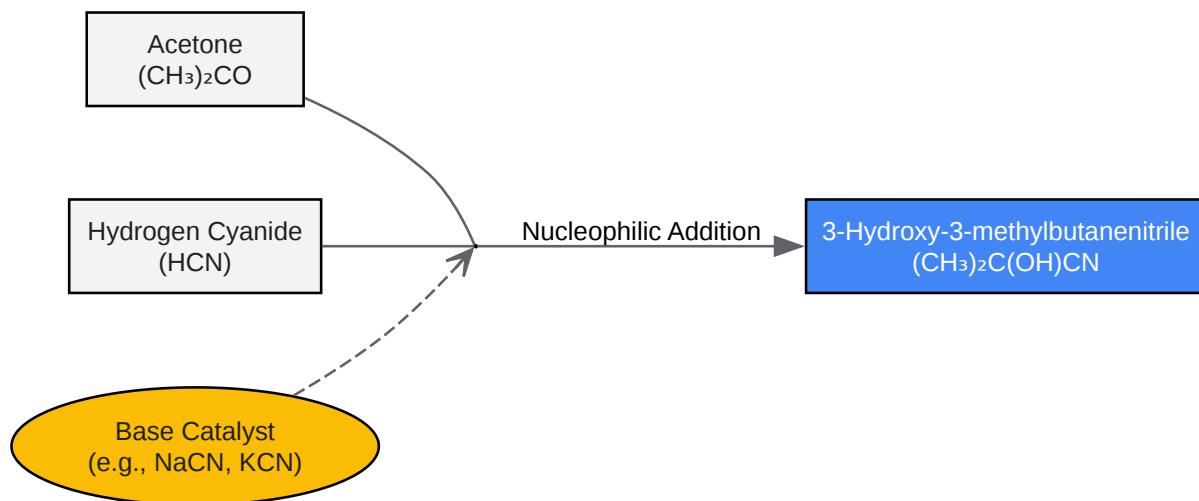
In Situ Generation of Hydrogen Cyanide (from Sodium Cyanide and Sulfuric Acid)

This method, adapted from established procedures, involves the slow addition of sulfuric acid to a mixture of sodium cyanide and acetone in water.[6][7]

Materials:

- Sodium cyanide (95%)
- Acetone
- 40% Sulfuric acid
- Diethyl ether
- Anhydrous sodium sulfate
- Ice

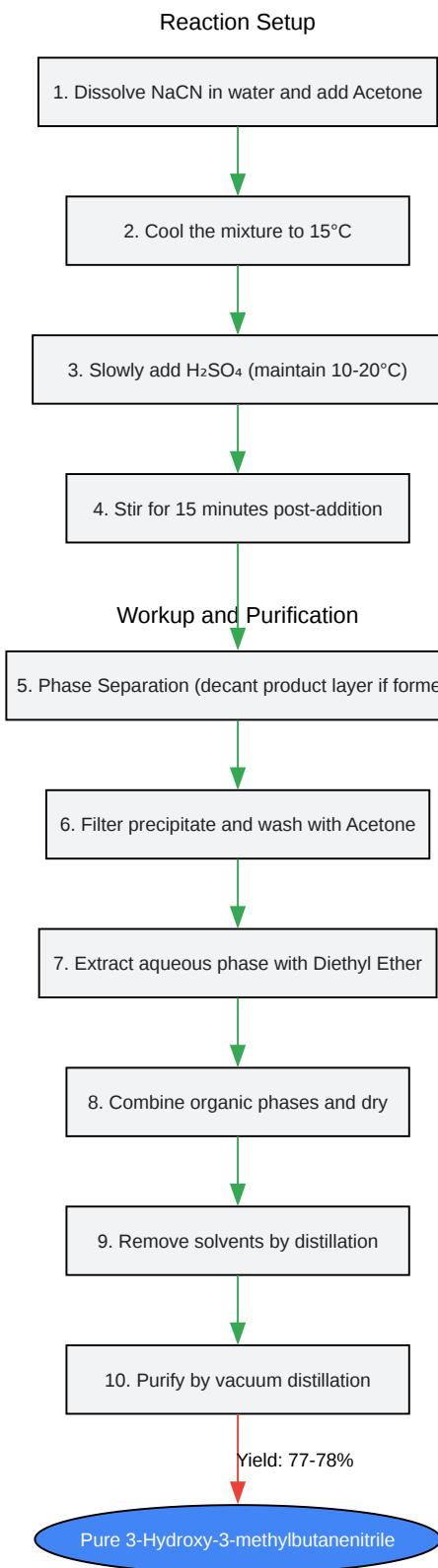
Procedure:


- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 500 g of powdered 95% sodium cyanide in 1.2 L of water.[6]
- Add 900 cc (713 g) of acetone to the solution.[6]
- Cool the flask in an ice bath and stir the solution vigorously.[6]
- Once the temperature of the mixture reaches 15°C, slowly add 2.1 L of 40% sulfuric acid from the dropping funnel over a period of three hours. Maintain the reaction temperature between 10°C and 20°C.[6]
- After the acid addition is complete, continue stirring for an additional 15 minutes.[6]
- Allow the mixture to settle. A layer of acetone cyanohydrin may form and can be decanted.[6]
- Filter the sodium bisulfate precipitate and wash it with three 50-cc portions of acetone.[6]
- Combine the filtrate and acetone washings with the aqueous solution and extract the mixture three times with 250-cc portions of diethyl ether.[6]

- Combine the ether extracts with the initially separated cyanohydrin layer and dry the combined organic phase over anhydrous sodium sulfate.[6]
- Remove the ether and acetone by distillation on a water bath.[6]
- Purify the residue by vacuum distillation, collecting the fraction at 78-82°C/15 mmHg. The expected yield is 640-650 g (77-78%).[6]

Simplified Procedure with *in situ* Sodium Bisulfite Adduct

An alternative, though yielding a less pure product, involves the reaction of sodium or potassium cyanide with the *in situ* formed sodium bisulfite adduct of acetone.[2] This method avoids the direct handling of large quantities of acidified cyanide solutions.


Mandatory Visualizations Synthesis Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Hydroxy-3-methylbutanenitrile** from Acetone and HCN.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-3-methylbutanenitrile | C5H9NO | CID 4568795 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 3. What happens when Acetone reacts with HCN ? | Sathee Forum [forum.prutor.ai]
- 4. shaalaa.com [shaalaa.com]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Synthesis of 3-Hydroxy-3-methylbutanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077339#synthesis-pathway-of-3-hydroxy-3-methylbutanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com